2-Amino-4-(trifluormethyl)nicotinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

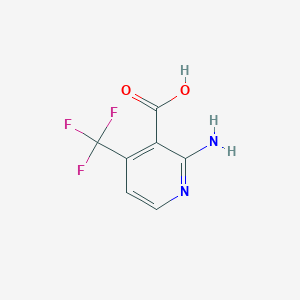

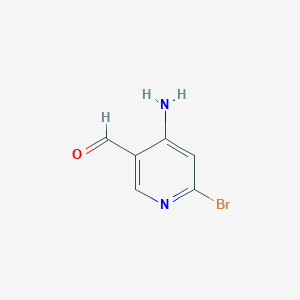

“2-Amino-4-(trifluoromethyl)nicotinic acid”, also referred to as ATFA, is a type of nicotinic acid with a trifluoromethyl group attached to the carbon atom 4. It has a molecular formula of C7H5F3N2O2 and a molecular weight of 206.12 . It is commonly used in the fields of pharmaceuticals, material science, agrochemicals, and many others.

Synthesis Analysis

The synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid involves several steps. One method involves the lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quench to give the C-3 carboxylation product . Another method involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate .

Molecular Structure Analysis

The InChI code for 2-Amino-4-(trifluoromethyl)nicotinic acid is 1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) . This indicates the presence of a trifluoromethyl group attached to the carbon atom 4 of the nicotinic acid molecule.

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4-(trifluoromethyl)nicotinic acid are complex and can vary depending on the specific conditions and reactants used. For instance, one study describes a reaction involving the lithiation of 2-(Trifluoromethyl)pyridine, followed by a CO2 quench to give a carboxylation product .

Physical And Chemical Properties Analysis

2-Amino-4-(trifluoromethyl)nicotinic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Insektenwachstumsregulatorisches Insektizid

2-Amino-4-(trifluormethyl)nicotinsäure wird als Zwischenprodukt bei der Synthese von Flonicamid verwendet, einem neuartigen, niedrigtoxischen Pyridinamid-Insektenwachstumsregulator-Insektizid. Flonicamid wurde als selektives Mittel gegen Blattläuse und andere saugende Insekten entwickelt, mit einem einzigartigen Wirkmechanismus und keiner Kreuzresistenz gegenüber anderen Amid-Insektiziden .

HCV NS5B Polymerase Inhibitor

Diese Verbindung kann zur Herstellung von Pyridincarboxamiden verwendet werden, die als Palmenstelleninhibitoren der HCV NS5B Polymerase wirken. Diese Anwendung ist bedeutsam im Bereich der antiviralen Forschung, insbesondere für Behandlungen, die auf das Hepatitis-C-Virus (HCV) abzielen .

CRAC-Kanal-Inhibitor

Eine weitere Anwendung beinhaltet die Synthese von Pyrazolylcarboxaniliden aus this compound, um als Inhibitoren für Ca2+-freisetzungsaktivierte Ca2+ (CRAC)-Kanäle zu dienen. CRAC-Kanäle sind entscheidend in verschiedenen Zellprozessen, darunter Immunantworten und Zellproliferation .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

2-Amino-4-(trifluoromethyl)nicotinic acid interacts with its target by inhibiting the RNase H function of the HIV-1 RT enzyme . This compound acts as an allosteric dual-site inhibitor , blocking both the polymerase function and the RNase H function of the HIV-1 RT enzyme . This dual inhibition is effective even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .

Biochemical Pathways

The inhibition of the RNase H function by 2-Amino-4-(trifluoromethyl)nicotinic acid affects the HIV-1 replication pathway . By blocking the RNase H function, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .

Result of Action

The result of the action of 2-Amino-4-(trifluoromethyl)nicotinic acid is the inhibition of HIV-1 replication . By inhibiting the RNase H function of the HIV-1 RT enzyme, this compound prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Action Environment

The action of 2-Amino-4-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . This suggests that exposure to light, oxygen, or temperatures outside this range could potentially affect the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

2-Amino-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the binding of 2-Amino-4-(trifluoromethyl)nicotinic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. The trifluoromethyl group in the compound enhances its binding affinity and specificity towards these enzymes, thereby modulating their activity in biochemical pathways .

Cellular Effects

The effects of 2-Amino-4-(trifluoromethyl)nicotinic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which are critical for cell growth and differentiation. Additionally, 2-Amino-4-(trifluoromethyl)nicotinic acid can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Amino-4-(trifluoromethyl)nicotinic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s trifluoromethyl group is particularly important for its binding affinity, as it enhances the compound’s ability to form stable complexes with target enzymes. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, 2-Amino-4-(trifluoromethyl)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(trifluoromethyl)nicotinic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that 2-Amino-4-(trifluoromethyl)nicotinic acid can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can lead to lasting changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Amino-4-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, 2-Amino-4-(trifluoromethyl)nicotinic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Amino-4-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization. For example, it has been shown to affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and overall cellular energy balance. These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research .

Transport and Distribution

The transport and distribution of 2-Amino-4-(trifluoromethyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows 2-Amino-4-(trifluoromethyl)nicotinic acid to interact with target enzymes and proteins effectively. Additionally, the compound’s distribution within tissues can influence its overall efficacy and toxicity in biological systems .

Eigenschaften

IUPAC Name |

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNBKIZJWCGTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227489-68-0 |

Source

|

| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)

![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)